![molecular formula C11H11Br2N3OS B280015 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as LFM-A13 and is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway.
Mécanisme D'action
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide selectively inhibits the JAK2 signaling pathway by binding to the ATP-binding pocket of JAK2. This leads to the inhibition of downstream signaling pathways, including the STAT3 and STAT5 pathways, which are involved in cell proliferation and survival. Inhibition of these pathways leads to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In preclinical studies, this compound has been found to induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. In addition, LFM-A13 has also been found to have anti-inflammatory effects and has shown potential in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide in lab experiments is its specificity towards the JAK2 signaling pathway. This allows for selective inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide. One of the major directions is the evaluation of the efficacy of this compound in clinical trials for cancer treatment. In addition, there is also potential for the use of LFM-A13 in the treatment of autoimmune diseases and inflammatory disorders. Further research is also needed to optimize the synthesis method of this compound and to develop more efficient methods for its delivery in vivo.
Méthodes De Synthèse
The synthesis of 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide involves the reaction of 2-bromo-4,5-dimethylthiophene-3-carboxylic acid with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst. The product is then treated with bromine to obtain the final compound. This method has been reported in several research papers and has been optimized to achieve high yields of the product.
Applications De Recherche Scientifique
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various research fields. One of the major applications of this compound is in the field of cancer research. JAK2 signaling pathway has been found to be overactivated in several types of cancer, including leukemia, myeloproliferative neoplasms, and solid tumors. Inhibition of JAK2 signaling pathway using LFM-A13 has shown promising results in preclinical studies, and several clinical trials are underway to evaluate the efficacy of this compound in cancer treatment.
Propriétés
Formule moléculaire |
C11H11Br2N3OS |
|---|---|
Poids moléculaire |
393.1 g/mol |
Nom IUPAC |
4,5-dibromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N3OS/c1-6-7(5-15-16(6)2)4-14-11(17)9-3-8(12)10(13)18-9/h3,5H,4H2,1-2H3,(H,14,17) |
Clé InChI |
YJSFBINIQGZXDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CC(=C(S2)Br)Br |
SMILES canonique |
CC1=C(C=NN1C)CNC(=O)C2=CC(=C(S2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


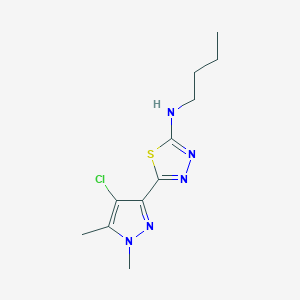
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
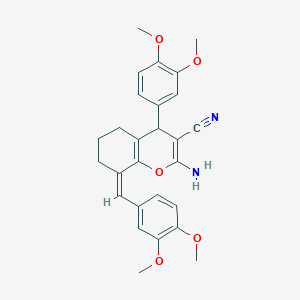
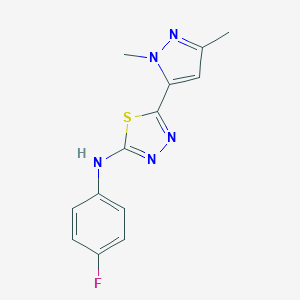
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
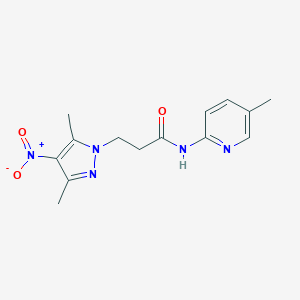

![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

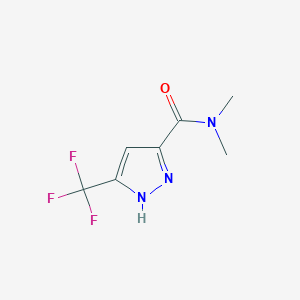
![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
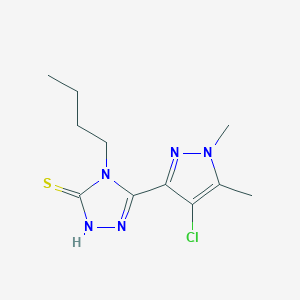

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
